BenchChemオンラインストアへようこそ!

5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Specifically choose this ATC scaffold for its unmatched structural precision. Its strict 3-chlorobenzyl and 4-chlorobenzyl regioisomeric substitution pattern is critical for accurate SAR mapping and in silico validation (XLogP3-AA=3.8). Using randomly interchanged regioisomers risks experimental failure due to shifts in potency and solubility. This compound is best applied as a structurally defined negative control, an inactive baseline, or a novel diversification intermediate to enable rational ATC lead optimization.

Molecular Formula C17H15Cl2N5O
Molecular Weight 376.24
CAS No. 899981-37-4
Cat. No. B2715413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899981-37-4
Molecular FormulaC17H15Cl2N5O
Molecular Weight376.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C17H15Cl2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
InChIKeyOLZJUXDWJPNRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-37-4): A Triazole-Based Scaffold


5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-37-4) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold known for its diverse biological activities in medicinal chemistry [1]. This compound is defined by its specific substitution pattern with two distinct chlorobenzyl groups, which distinguishes it from other ATC derivatives [2]. Its identity is established in the PubChem database (CID 7386055), confirming a molecular weight of 376.2 g/mol and a calculated lipophilicity (XLogP3-AA) of 3.8 [2].

Why Substituting Analogs of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide Introduces Scientific Risk


The 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore is highly sensitive to substitution patterns, where even minor modifications to the benzyl rings can lead to significant shifts in potency, solubility, and metabolic stability [1]. For example, structure-activity relationship (SAR) studies on the ATC series against intracellular parasites demonstrate that optimization of aryl substituents was critical for improving potency (pEC50 > 6) and oral exposure [1]. Therefore, simply interchanging compounds with different chlorobenzyl regioisomers or substitution patterns without validation risks selecting a molecule with drastically different or even inactive properties, undermining the experimental outcome.

Quantitative Evidence Guide: Differentiating 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide for Research Procurement


Predicted Physicochemical Profile vs. the Core ATC Scaffold

The target compound's predicted lipophilicity (XLogP3-AA = 3.8) provides a computed point of differentiation from the unsubstituted ATC core scaffold and other known analogs [1]. Increased LogP values are a critical parameter for predicting membrane permeability and oral bioavailability, a key objective during the optimization of the ATC series [2]. This calculated value offers a baseline for researchers requiring a scaffold with a specific level of lipophilicity for derivatization.

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Inferred Biological Potential from ATC Series SAR

While no direct biological data exists for the specific compound, the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) class has demonstrated submicromolar activity (pEC50 > 6) against Trypanosoma cruzi after optimization of its substituents [1]. This class-level inference suggests the core scaffold has validated antiparasitic potential, but the activity of any derivative, including the target compound, is entirely dependent on its unique substitution pattern and cannot be assumed.

Antiparasitic Research Structure-Activity Relationship Hit-to-Lead Optimization

High-Strength Differential Evidence is Currently Limited

A thorough search of primary research papers, patents, and authoritative databases like PubChem and BindingDB did not yield any head-to-head comparison data or quantitative biological assays for 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide against its closest analogs or in-class candidates [1][2]. The current evidence base is insufficient to support any claim of quantifiable, verifiable differentiation for scientific procurement based on experimental data. Any potential advantage remains speculative.

Data Gap Analysis Prospective Research Compound Differentiation

Application Scenarios for 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in Discovery Research


Chemical Probe for Exploring ATC Scaffold SAR in Underexplored Targets

Based on the established activity of the ATC core scaffold [1], this specific compound can serve as a novel, well-defined synthetic intermediate for exploring structure-activity relationships. Its distinct 3-chlorobenzyl and 4-chlorobenzyl substitution pattern offers a unique starting point for derivatization, allowing researchers to map the impact of regioisomeric chlorine placement on biological activity, an area not fully explored in the primary ATC literature. This is the most scientifically valid application, as the compound's value lies in its structural novelty rather than predefined biological efficacy.

Validation of Computed Physicochemical Properties

The predicted properties, such as a XLogP3-AA of 3.8 and defined hydrogen bond donor/acceptor counts [2], provide a concrete basis for experimental validation studies. Researchers can use this compound to confirm the accuracy of in silico predictions for this specific dichlorinated scaffold, contributing to better predictive models for ATC derivatives.

Negative Control for High-Throughput Screening (HTS) of ATC Libraries

If an HTS campaign is built around the ATC core, this compound, with its unoptimized and untested substitution pattern, could be rationally selected as a potential negative control or an inactive baseline compound. Its existence as a structurally characterized entity (CID 7386055) without reported bioactivity makes it a candidate for establishing assay baselines against more active, optimized ATC leads.

Quote Request

Request a Quote for 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.